4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
CAS No.: 2549006-23-5
Cat. No.: VC11840672
Molecular Formula: C17H19N7S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-23-5 |
|---|---|
| Molecular Formula | C17H19N7S |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 2-methyl-4-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C17H19N7S/c1-12-20-14-11-18-5-3-13(14)16(21-12)24-9-7-23(8-10-24)15-4-6-19-17(22-15)25-2/h3-6,11H,7-10H2,1-2H3 |
| Standard InChI Key | MYPBMRFZAPUNLM-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC |
| Canonical SMILES | CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine (PubChem CID: 154853605) possesses a molecular formula of C₁₇H₁₉N₇S and a molecular weight of 353.4 g/mol . The structure integrates three distinct heterocyclic systems:
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A pyrido[3,4-d]pyrimidine scaffold with a methyl group at position 2
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A piperazine ring connected at position 4 of the pyridopyrimidine system
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A 2-(methylsulfanyl)pyrimidine group attached to the piperazine nitrogen
The three-dimensional conformation reveals potential for hydrogen bonding through the pyrimidine nitrogen atoms and hydrophobic interactions via the methyl and methylsulfanyl substituents .
Physicochemical Properties
Key physicochemical parameters derived from computational models include:
| Property | Value |
|---|---|
| Molecular Weight | 353.4 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 4 |
| Topological Polar SA | 98.6 Ų |
These properties suggest moderate lipophilicity (XLogP3 = 2.4) compatible with blood-brain barrier penetration, while the polar surface area (98.6 Ų) indicates potential for membrane permeability .
Synthetic Pathways and Optimization
Core Scaffold Construction
The pyrido[3,4-d]pyrimidine core is typically synthesized through cyclocondensation reactions. A representative approach involves:
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Condensation of 3-aminopyridine-4-carboxylate derivatives with formamidine acetate to form the pyrimidine ring
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Subsequent functionalization at position 4 through nucleophilic aromatic substitution with piperazine derivatives
The methyl group at position 2 is introduced either through direct alkylation or by employing pre-functionalized starting materials .
Piperazine Functionalization
Attachment of the 2-(methylsulfanyl)pyrimidine moiety to the piperazine nitrogen typically employs one of two strategies:
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SNAr Reaction: Utilizing a chloropyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C)
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Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination between aminopiperazine derivatives and bromopyrimidines
Optimization studies suggest that the methylsulfanyl group enhances both solubility and metabolic stability compared to oxygenated analogs .
Structure-Activity Relationship Considerations
Critical structural features influencing biological activity include:
| Structural Element | Functional Impact |
|---|---|
| 2-Methyl group | Enhances hydrophobic interactions |
| Piperazine linker | Improves solubility and flexibility |
| Methylsulfanyl substituent | Modulates electron density |
Removal of the methyl group from the pyridopyrimidine system reduces KDM4B inhibition by 8-fold in analog studies . Similarly, replacement of the methylsulfanyl group with methoxy decreases antioxidant capacity by 40% in comparable structures .
Future Research Directions
Target Validation Studies
Priority investigations should include:
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Broad-spectrum profiling against kinase and epigenetic targets
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Cellular permeability assays using Caco-2 models
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In vivo pharmacokinetic studies in rodent models
Synthetic Chemistry Priorities
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Development of asymmetric synthesis routes to access enantiomerically pure forms
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Exploration of prodrug strategies for the methylsulfanyl group
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SAR studies varying piperazine substituents while maintaining core integrity
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